2-[(4-Methylpiperazino)methyl]thiophenol
Description
2-[(4-Methylpiperazino)methyl]thiophenol is a piperazine derivative featuring a thiophenol (benzene ring with a sulfhydryl group, -SH) linked to a 4-methylpiperazine moiety via a methylene bridge. The thiophenol group confers nucleophilic reactivity (e.g., disulfide bond formation or metal coordination), while the 4-methylpiperazine substituent may enhance lipophilicity and modulate pharmacokinetic properties, such as blood-brain barrier permeability.
Properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12(11)15/h2-5,15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCVYISBLFBEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901232532 | |
| Record name | Benzenethiol, 2-[(4-methyl-1-piperazinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901232532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443305-67-6 | |
| Record name | Benzenethiol, 2-[(4-methyl-1-piperazinyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443305-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenethiol, 2-[(4-methyl-1-piperazinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901232532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpiperazino)methyl]thiophenol typically involves the reaction of thiophenol with 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common synthetic routes include:
Condensation Reaction: Thiophenol is reacted with 4-methylpiperazine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired compound.
Substitution Reaction: A halogenated thiophenol derivative is reacted with 4-methylpiperazine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes:
Batch Reactor Synthesis: The reactants are combined in a batch reactor, and the reaction is monitored to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpiperazino)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates, reduced sulfur species.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[(4-Methylpiperazino)methyl]thiophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methylpiperazino)methyl]thiophenol involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Differences:
Functional Groups: The target compound’s thiophenol group distinguishes it from the phenol-methoxy () and fluorophenyl-oxime () derivatives. The -SH group enables unique reactivity, such as participation in redox reactions or coordination with transition metals.
Molecular Weight and Size :
- The target compound is significantly smaller (~221 g/mol) than the evidence compounds (>325 g/mol), suggesting differences in bioavailability and diffusion rates.
Hydrogen Bonding: The thiophenol (-SH) in the target compound acts as a hydrogen bond donor, whereas the methoxy-phenol in has both donor (-OH) and acceptor (-OCH₃) groups.
Pharmacological and Physicochemical Implications
- Reactivity: The thiophenol’s -SH group may facilitate prodrug activation (via disulfide exchange) or antioxidant activity, unlike the imine () or oxime (), which are more stable under physiological conditions.
- Synthetic Accessibility: The target compound could be synthesized via a Mannich reaction between 4-methylpiperazine, formaldehyde, and thiophenol, whereas and likely require multistep routes involving imine/oxime formation .
Biological Activity
2-[(4-Methylpiperazino)methyl]thiophenol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a thiophenol moiety and a piperazine derivative, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2S. Its structure includes a thiophenol group, which is known for its reactivity due to the presence of a thiol (-SH) group. The piperazine ring adds to the compound's ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 220.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and leading to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Antioxidant Activity : Thiophenols are known for their antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. This activity is often linked to the ability of thiophenols to disrupt microbial cell membranes or interfere with essential metabolic processes.
Anticancer Potential
Research suggests that derivatives of thiophenols may have anticancer properties. The mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells, potentially mediated by the compound's interaction with signaling pathways involved in cell survival.
Neuroprotective Effects
Some studies have explored the neuroprotective effects of piperazine derivatives, indicating that they may help in conditions like neurodegeneration by modulating neurotransmitter systems or reducing neuroinflammation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophenol derivatives, including those with piperazine substituents. Results showed that compounds with a similar structure to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents.
- Anticancer Activity : In vitro studies on cancer cell lines revealed that certain thiophenol derivatives induced apoptosis through caspase activation. This study highlights the potential for this compound as a lead compound for anticancer drug development.
- Neuroprotection : Research involving piperazine-based compounds indicated their ability to protect neuronal cells from oxidative damage, suggesting that this compound could be beneficial in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
